molecular formula C8H7ClINO2 B2400087 Methyl 4-amino-2-chloro-3-iodobenzoate CAS No. 935676-14-5

Methyl 4-amino-2-chloro-3-iodobenzoate

Cat. No.: B2400087
CAS No.: 935676-14-5
M. Wt: 311.5
InChI Key: UPSLUSZCJZGFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-chloro-3-iodobenzoate is a chemical compound with the molecular formula C8H7ClINO2. It is a benzoate ester characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate typically involves the esterification of 4-amino-2-chloro-3-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-3-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-chloro-3-iodobenzoate is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-iodobenzoate
  • Methyl 4-amino-2-chlorobenzoate
  • Methyl 4-amino-3-chlorobenzoate

Uniqueness

Methyl 4-amino-2-chloro-3-iodobenzoate is unique due to the presence of both chloro and iodo substituents on the benzene ring. This combination of substituents provides distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 4-amino-2-chloro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSLUSZCJZGFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 4-amino-2-chloro-5-iodo-benzoate, 70n. To a suspension of compound 70m (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monochloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methyl 4-amino-2-chloro-5-iodo-benzoate 70n as major the product and methyl 4-amino-2-chloro-3-iodo-benzoate 70o as the minor product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 70m
Quantity
1.18 g
Type
reactant
Reaction Step Three
Name
Quantity
1.28 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
1.09 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of compound 23b (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monochloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methy 4-amino-2-chloro-5-iodo-benzoate 23c as the major the product and methy 4-amino-2-chloro-3-iodo-benzoate 23d as the minor product.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of compound 70m (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monchloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methyl 4-amino-2-chloro-5-iodo-benzoate 70n as major the product and methyl 4-amino-2-chloro-3-iodo-benzoate 70o as the minor product.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

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